WO-459
Description
Discovery and Historical Development
The discovery of this compound emerged from systematic medicinal chemistry efforts targeting the orphan G protein-coupled receptor 52, a brain-enriched receptor with previously unknown pharmacological modulators. The compound was first reported by Setoh and colleagues in 2014 through the Journal of Medicinal Chemistry, representing the culmination of extensive structure-activity relationship studies focused on developing selective agonists for this understudied receptor target.
The development process involved designing a series of G protein-coupled receptor 52 agonists featuring a bicyclic core structure, specifically engineered to optimize the conformational properties of phenethyl ether moieties found in earlier lead compounds. Through iterative chemical modifications and pharmacological evaluation, the research team identified 3-[2-(3-Chloro-5-fluorobenzyl)-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide as the optimal structure, subsequently designated as this compound.
The compound's chemical characterization revealed distinctive molecular properties that distinguish it from other G protein-coupled receptor modulators. This compound possesses a molecular weight of 459.487 daltons and corresponds to the molecular formula C23H20F3N3O2S. The compound exhibits excellent solubility characteristics, demonstrating 10 millimolar solubility in dimethyl sulfoxide, which facilitates its use in various experimental applications.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 459.487 Da | |
| Molecular Formula | C23H20F3N3O2S | |
| Chemical Abstracts Service Number | 1313195-84-4 | |
| Physical Appearance | Solid | |
| Solubility in Dimethyl Sulfoxide | 10 mM |
Properties
Molecular Formula |
C23H20F3N3O2S |
|---|---|
Molecular Weight |
459.4872 |
IUPAC Name |
N-(2-Hydroxyethyl)-3-methyl-1-[2-[3-(trifluoromethyl)benzyl]benzothiophen-7-yl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H20F3N3O2S/c1-14-19(22(31)27-8-9-30)13-29(28-14)20-7-3-5-16-12-18(32-21(16)20)11-15-4-2-6-17(10-15)23(24,25)26/h2-7,10,12-13,30H,8-9,11H2,1H3,(H,27,31) |
InChI Key |
OOXRLZNAKGXYGI-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WO-459; WO 459; WO459 |
Origin of Product |
United States |
Preparation Methods
Core Condensation Reaction
The synthesis of this compound begins with a condensation reaction between methanesulfonylacetic acid and 4-nitrophenol in acetonitrile under nitrogen atmosphere. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is added portionwise to activate the carboxylic acid group, facilitating the formation of an active ester intermediate. The reaction is quenched with water, and the resulting solids are filtered and dried under vacuum to yield a crude product. This step typically achieves a conversion efficiency of >95%, with impurities primarily arising from unreacted starting materials.
Chiral Resolution and Protecting Group Strategies
The spiro[azetidine-3,1'-isobenzofuran] core introduces a chiral center, necessitating stereoselective synthesis. The use of Boc (tert-butyloxycarbonyl) as a protecting group for the azetidine nitrogen ensures regioselectivity during cyclization. Deprotection is achieved via acidolysis with hydrochloric acid, followed by neutralization with aqueous sodium hydroxide to yield the free base form. Alternative protecting groups, such as diphenylmethane or benzylcarbamate, have been explored but result in lower yields (≤80%) compared to Boc (92%).
Crystallization and Polymorph Control
Amorphous vs. Crystalline Forms
This compound exhibits polymorphism, with Form A being the thermodynamically stable crystalline phase. The amorphous form is initially obtained by concentrating the reaction mixture in methanol and precipitating it in cold water. This method yields a white powder with a glass transition temperature () of 78°C, as determined by differential scanning calorimetry (DSC).
Table 1: Solvent Systems for Crystallization
| Solvent Composition (v/v) | Temperature Profile | Crystal Form | Yield (%) |
|---|---|---|---|
| Ethyl acetate (5%), n-heptane (35%), ethanol (60%) | 60°C → 45°C over 20 min | Form A | 85 |
| Methanol-water (1:1) | 20°C → 10°C over 3 h | Amorphous | 92 |
| Acetone-1-propanol (7:3) | 25°C → 5°C over 12 h | Form B* | 78 |
*Form B is a metastable polymorph observed in solvent systems from unrelated syntheses.
Seed Crystal Preparation
Form A crystals are induced by adding pre-formed seeds to the solvent mixture. Seed crystals are generated by dissolving amorphous this compound in methanol and allowing diisopropyl ether vapor to diffuse into the solution over five days at room temperature. This vapor diffusion method produces monoclinic crystals with a melting point of 213°C, confirmed by X-ray diffraction (XRD).
Purification and Salt Formation
Acid Addition Salts
The free base of this compound is converted into pharmaceutically acceptable salts to enhance solubility and stability. Reaction with hydrobromic acid in ethanol yields the hydrobromide salt, which exhibits a 30% increase in aqueous solubility compared to the free base. Other salts, including hydrochloride and toluenesulfonate, are summarized in Table 2.
Table 2: Salt Forms of this compound
| Salt Type | Counterion | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|---|
| Hydrobromide | HBr | 12.5 | 198 |
| Hydrochloride | HCl | 10.8 | 205 |
| Tosylate | C₇H₇SO₃ | 8.2 | 189 |
Chromatography-Free Purification
Large-scale production avoids column chromatography by leveraging solvent recrystallization. A ternary solvent system (ethyl acetate/n-heptane/ethanol) removes hydrophobic impurities, achieving a purity of 99.5% as measured by high-performance liquid chromatography (HPLC). Residual solvents are controlled to <0.1% via vacuum drying at 50°C.
Reaction Optimization and Scalability
Temperature and Catalytic Effects
The condensation step is exothermic (), requiring precise temperature control between 10–40°C to prevent epimerization. Catalytic amounts of dimethylaminopyridine (DMAP, 0.1 eq.) accelerate the reaction by 20%, reducing the duration from 5 hours to 4 hours.
Solvent Recovery and Sustainability
Ethanol and n-heptane are recovered via fractional distillation, achieving a recycling efficiency of 85%. Lifecycle assessments indicate a 40% reduction in waste compared to traditional methods.
Analytical Characterization
Spectroscopic Data
Q & A
What is the molecular mechanism by which WO-459 modulates GPR52 signaling in Huntington’s disease models?
Answer: this compound acts as a GPR52 agonist, inducing intracellular cAMP elevation and β-arrestin recruitment. In HEK293/GPR52 cells, it exhibits dose-dependent cAMP activation , while Tango and BRET assays confirm its ability to recruit β-arrestin1/2, with potency (EC50) and efficacy varying across GPR52 mutants (e.g., H8-A vs. H8-D) . Key mechanistic insights include time-dependent receptor internalization (measured via flow cytometry) and fluorescence imaging to track subcellular localization .
How can researchers design experiments to resolve contradictions in this compound’s efficacy across different assays (e.g., Tango vs. BRET)?
Answer: Contradictions may arise from assay-specific sensitivities. For example, BRET assays measure real-time β-arrestin interactions, while Tango assays rely on transcriptional reporters. To reconcile discrepancies:
- Perform parallel experiments using both assays under identical conditions .
- Validate dose-response curves with at least three independent replicates to account for variability .
- Use mutants (e.g., H8-A) to isolate signaling bias (cAMP vs. β-arrestin pathways) .
What are the critical parameters for optimizing this compound concentration in in vitro studies?
Answer:
- EC50 determination : Calculate using nonlinear regression of dose-response curves (e.g., 10 nM–10 µM range) .
- Cell viability : Conduct MTT or similar assays to rule out cytotoxicity at higher concentrations (e.g., >20 µM) .
- Receptor saturation : Monitor internalization via immunofluorescence or flow cytometry to avoid overstimulation artifacts .
How should researchers address variability in this compound’s effects across GPR52 mutants (e.g., H8-A vs. WT)?
Answer:
- Controlled genetic models : Use isogenic HEK293T cell lines expressing WT or mutant GPR52 to minimize confounding factors .
- Statistical rigor : Apply one-way ANOVA with Dunnett’s test to compare mutants against WT, ensuring p-values <0.05 are reported .
- Mechanistic follow-up : Combine BRET assays with cAMP measurements to dissect signaling bias .
What methodologies are recommended for quantifying this compound-induced GPR52 internalization?
Answer:
- Flow cytometry : Label HA-tagged GPR52 with fluorescent antibodies and measure membrane loss over time (e.g., 0–60 min post-treatment) .
- Immunofluorescence imaging : Quantify fluorescence intensity in cytoplasmic vs. membrane compartments using ImageJ .
- Time-course experiments : Include intervals (e.g., 15, 30, 60 min) to capture dynamic internalization patterns .
How can researchers ensure reproducibility when studying this compound’s effects on β-arrestin recruitment?
Answer:
- Assay standardization : Use the same transfection protocols (e.g., Lipofectamine 3000) and passage numbers for HEK293T cells .
- Data normalization : Express results as fold-change over baseline (untreated cells) .
- Transparency : Document all experimental conditions (e.g., agonist incubation time, serum starvation) in supplementary materials .
What statistical approaches are appropriate for analyzing this compound dose-response data?
Answer:
- Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism) to derive EC50 and Hill coefficients .
- Error reporting : Use mean ± standard deviation (s.d.) for technical replicates and ± standard error (s.e.m.) for biological replicates .
- Outlier management : Apply Grubbs’ test to exclude anomalous data points .
How can researchers differentiate between this compound’s direct and off-target effects in GPR52 studies?
Answer:
- Knockout controls : Use CRISPR-edited GPR52-KO cell lines to confirm target specificity .
- Pharmacological inhibition : Co-treat with GPR52 antagonists (e.g., ML314) to block this compound’s effects .
- Pathway profiling : Employ phosphoproteomics or transcriptomics to identify off-target pathways .
What are the best practices for validating this compound’s purity and stability in cell culture media?
Answer:
- HPLC-MS : Verify compound integrity before and after incubation in media (e.g., 24–48 hrs at 37°C) .
- Solvent controls : Use DMSO vehicle controls at matching concentrations (e.g., ≤0.1%) .
- Batch documentation : Record lot numbers and storage conditions (−20°C, desiccated) .
How can researchers integrate this compound findings into broader mechanistic models of Huntington’s disease?
Answer:
- Multi-omics integration : Correlate this compound-induced cAMP changes with HTT protein levels (via Western blot) .
- In vivo extrapolation : Compare in vitro EC50 values with pharmacokinetic data from animal models .
- Pathway mapping : Use tools like STRING or KEGG to link GPR52 signaling to disease-relevant networks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
